(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid
Description
6-[(4-Methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-yl)amino]hexanoic acid (CAS: 443312-67-2) is a heterocyclic compound featuring a pyrimido[4,5-b][1,4]benzothiazine core fused with a hexanoic acid side chain. The methoxy and dimethyl substituents on the benzothiazine ring enhance steric and electronic properties, while the hexanoic acid moiety improves solubility and bioavailability .
Properties
IUPAC Name |
2-(1,1,3,3-tetraoxo-1λ6,3λ6,2-benzodithiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S2/c10-8(11)5-9-16(12,13)6-3-1-2-4-7(6)17(9,14)15/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGHDPHNRYKTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid typically involves the reaction of benzodithiazole derivatives with acetic acid under controlled conditions. The reaction is often carried out in the presence of oxidizing agents to ensure the formation of the tetraoxido groups. Common reagents used in the synthesis include sulfuric acid, hydrogen peroxide, and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the tetraoxido groups to other functional groups.
Substitution: The benzodithiazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sulfuric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide compounds.
Scientific Research Applications
Chemistry
In chemistry, (1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid is used as a building block for synthesizing more complex molecules
Biology
The compound has been studied for its potential biological activity. Its derivatives may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to interact with biological molecules could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of (1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tetraoxido groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The benzodithiazole ring provides a stable framework that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
The pyrimido[4,5-b][1,4]benzothiazine scaffold is structurally distinct from related heterocycles such as pyrimido[5,4-e][1,4]thiazines (e.g., 4,7,7-trimethyl-2-morpholino-7,8-dihydro-5H-benzo[b]pyrimido[5,4-e][1,4]thiazin-9(6H)-one, 3 in ). The latter features a fused thiazine-oxazine system, which alters ring strain and hydrogen-bonding capacity compared to the benzothiazine core in the target compound. This difference impacts binding affinity in enzyme inhibition studies .
Substituent Variations
- Aminohexanoic Acid Chain: The hexanoic acid side chain in the target compound distinguishes it from analogs like N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine (), which replaces the acid with a benzyl group. The hydrophilic carboxylate group in the target compound enhances water solubility (logP ≈ 1.2) compared to the lipophilic benzyl derivative (logP ≈ 3.5), affecting pharmacokinetic profiles .
- Methoxy and Dimethyl Groups: The 4-methoxy and 7,7-dimethyl substituents are critical for steric stabilization.
Functional Group Comparisons
Enzyme Inhibition
The hexanoic acid chain in the target compound may mimic natural substrates of histone deacetylases (HDACs) or kinase domains, similar to benzhydroxamic acids (e.g., 5k–m in ). However, its pyrimidine-thiazine core differs from the phenothiazine-based inhibitors in , which exhibit stronger π-π stacking with enzyme active sites .
Antiviral Potential
Pyrimidine conjugates with aminohexanoyl groups (e.g., 4-(6-amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine in ) show moderate antiviral activity against influenza A (IC₅₀ = 12 µM). The target compound’s benzothiazine core may enhance binding to viral proteases compared to benzoxazine derivatives .
Biological Activity
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzodithiazole derivatives. Its chemical structure is characterized by the presence of multiple oxygen functionalities and a carboxylic acid group, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds in the benzodithiazole family have been shown to exhibit antimicrobial properties. The presence of the acetic acid moiety may enhance solubility and facilitate interaction with microbial membranes.
- Insecticidal Properties : Research indicates that related benzodioxole derivatives possess larvicidal activity against Aedes aegypti larvae. Such compounds disrupt the normal physiological functions in insects, leading to mortality .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Study 1: Insecticidal Activity
A study evaluated the larvicidal activity of various benzodioxole acids against Aedes aegypti. Among them, a compound with structural similarities to this compound demonstrated significant larvicidal effects with an LC50 value indicating effective mortality rates. This suggests potential applications in vector control for mosquito-borne diseases .
Case Study 2: Antimicrobial Effects
Research has indicated that acetic acid derivatives can disrupt biofilm formation by Staphylococcus aureus. While specific data on this compound is limited, its structural relatives show promise in antimicrobial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
